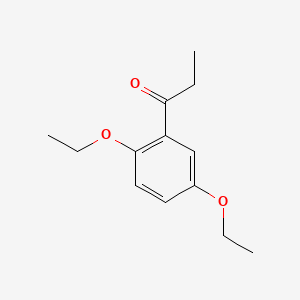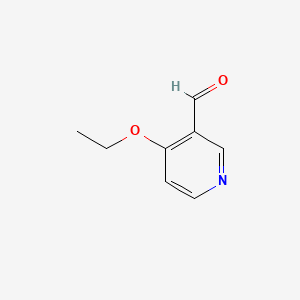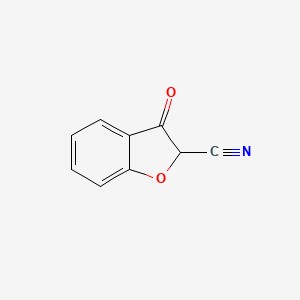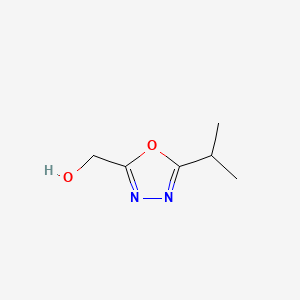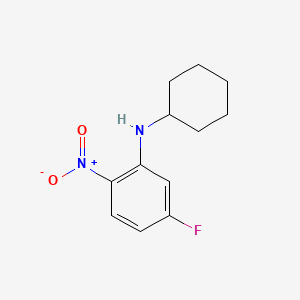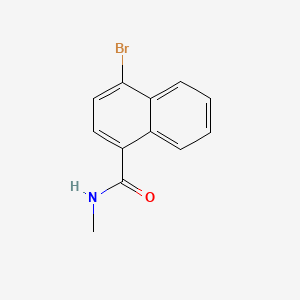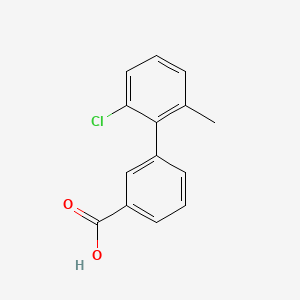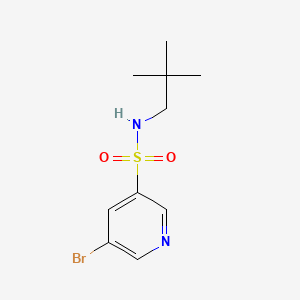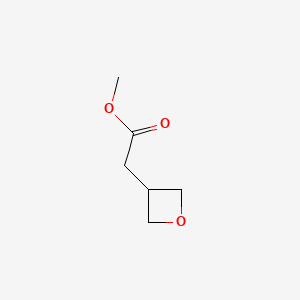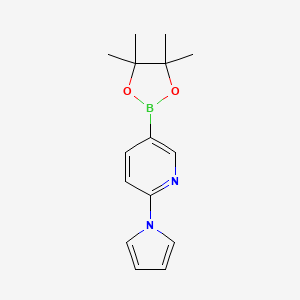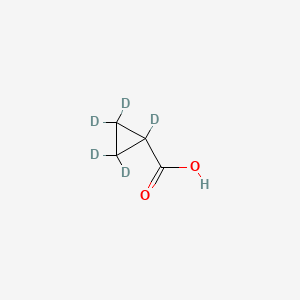
Cyclopropane-d5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropane-d5-carboxylic acid is a deuterated derivative of cyclopropanecarboxylic acid, where the hydrogen atoms in the cyclopropane ring are replaced with deuterium
作用机制
Target of Action
Cyclopropane-d5-carboxylic acid, like other cyclopropane derivatives, primarily targets proteins in biological systems . The incorporation of cyclopropane motifs into drug candidates can lead to improved interactions with the target protein . The 1,1-substituted spirocyclopropanes, in particular, have the potential to introduce a quaternary stereocenter which may enhance 3D shape complementarity with a protein target .
Mode of Action
The mode of action of this compound involves its interaction with its protein targets. The cyclopropane motif in the molecule can impose conformational restrictions, fixing the positions of the pendant pharmacophores, leading to improved interactions with the target protein . This interaction can result in changes in the protein’s function, which can have various downstream effects.
Biochemical Pathways
This compound, as a cyclopropane derivative, can affect various biochemical pathways. One common method of cyclopropane synthesis is the reaction of carbenes with the double bond in alkenes or cycloalkenes . Cyclopropanes are often incorporated into drug candidates and FDA-approved drugs . They are also present in numerous biological compounds .
Pharmacokinetics
It is known that the introduction of a cyclopropane can enhance both the pharmacokinetic profile and metabolic stability of drug candidates . This suggests that this compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, impacting its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific protein targets it interacts with. Generally, the introduction of a cyclopropane can impart a significant boost in potency . This could result in enhanced efficacy of the compound in its intended therapeutic or biological role.
生化分析
Biochemical Properties
Cyclopropane-d5-carboxylic acid is a monobasic carboxylic acid . The carboxylic acid functional group (COOH) introduces both the acidic properties and the capability to participate in various organic reactions . It exhibits acidic properties and can donate a proton from its carboxylic group, forming a carboxylate anion . Despite the strain of the cyclopropane ring, it shows relatively good stability .
Cellular Effects
For instance, the fungus Fusarium oxysporum converts cyclopropane-carboxylic acid to y-hydroxybutyric acid through an intermediate cyclopropanecarboxylate .
Molecular Mechanism
The synthesis of cyclopropanecarboxylic acid typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Cyclopropanecarboxylic acid has been used as a model additive in steel tribocontacts, where it readily reacts under the combined effect of flash heating and stress to form tribopolymers, along with marked improvement in tribological performance .
Metabolic Pathways
1-aminocyclopropane-1-carboxylic acid (ACC), a non-proteinogenic amino acid, was discovered to be an intermediate in the biosynthesis of the plant hormone ethylene .
Subcellular Localization
The subcellular localization of the sites of 1-aminocyclopropane-1-carboxylic acid (ACC) conversion into ethylene has been studied .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropane-d5-carboxylic acid typically involves the reaction of deuterated dihalocarbenes with olefins to form deuterated cyclopropanes, which can then be oxidized to yield the carboxylic acid. The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane. Further, the oxidation step converts the cyclopropane to the final product, this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of deuterated reagents and solvents is crucial to ensure the incorporation of deuterium atoms in the final product .
化学反应分析
Types of Reactions: Cyclopropane-d5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to form alcohols or aldehydes.
Substitution: The cyclopropane ring can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions to substitute hydrogen atoms in the cyclopropane ring
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted cyclopropane derivatives
科学研究应用
Cyclopropane-d5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a tracer in metabolic studies.
Industry: Utilized in the production of specialty chemicals and materials .
相似化合物的比较
Cyclopropane-d5-carboxylic acid can be compared with other similar compounds, such as:
Cyclopropanecarboxylic acid: The non-deuterated version, which has similar chemical properties but different isotopic composition.
Cyclopropane-1,1-dicarboxylic acid: A compound with two carboxylic acid groups, offering different reactivity and applications.
Cyclopropyl acetic acid: Another cyclopropane derivative with distinct structural and chemical properties
The uniqueness of this compound lies in its deuterium content, which can provide insights into reaction mechanisms and metabolic pathways through isotopic labeling studies.
属性
IUPAC Name |
1,2,2,3,3-pentadeuteriocyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6)/i1D2,2D2,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGUBTXCNDTFJI-UXXIZXEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])C(=O)O)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
